![molecular formula C16H16N2O2 B5547790 N'-(3-methoxybenzylidene)-2-phenylacetohydrazide](/img/structure/B5547790.png)
N'-(3-methoxybenzylidene)-2-phenylacetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of N'-(3-methoxybenzylidene)-2-phenylacetohydrazide and related compounds typically involves condensation reactions between an appropriate benzaldehyde and acetohydrazide under specific conditions. For instance, a similar compound, N'-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide, was synthesized with an 88% yield from an acid-catalyzed reaction of 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide and 4-methoxybenzaldehyde in ethanol under reflux for 2.5 hours (Alotaibi et al., 2018).
Molecular Structure Analysis
The structural elucidation of these compounds is often confirmed using various spectroscopic techniques, including infrared (IR), nuclear magnetic resonance (NMR), mass spectroscopy, single-crystal X-ray diffraction, and microanalysis. These methods help in understanding the molecular configuration, especially the E configuration around the C=N double bond, and the spatial arrangement of the molecule (Alotaibi et al., 2018).
Chemical Reactions and Properties
N'-(3-methoxybenzylidene)-2-phenylacetohydrazide and similar compounds participate in various chemical reactions, primarily serving as precursors or intermediates in the synthesis of more complex molecules. Their reactivity can be attributed to the presence of functional groups like the hydrazone moiety, which is known for its nucleophilicity and ability to form stable complexes with metals. These compounds are also investigated for their potential as ligands in coordination chemistry (Gao, 2011).
Physical Properties Analysis
The physical properties of N'-(3-methoxybenzylidene)-2-phenylacetohydrazide, such as solubility, melting point, and crystallinity, are crucial for its application in different fields. These properties are often determined using techniques like X-ray crystallography, which also provides insight into the molecule's crystal packing and intermolecular interactions, such as hydrogen bonding and π-π stacking interactions (Novaković et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and electronic structure of N'-(3-methoxybenzylidene)-2-phenylacetohydrazide, are extensively studied through experimental and theoretical methods. Techniques like density functional theory (DFT) are employed to understand the electron distribution, molecular orbitals, and potential sites for chemical reactions. These studies help in predicting the behavior of these compounds in various chemical environments and their potential applications in material science and pharmaceuticals (Tamer et al., 2014).
Scientific Research Applications
Synthesis and Structural Elucidation
Research into compounds similar to N'-(3-methoxybenzylidene)-2-phenylacetohydrazide often focuses on their synthesis and structural characterization. For instance, Alotaibi et al. (2018) reported the synthesis of N'-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide, highlighting the acid-catalyzed reaction and detailed structural confirmation through various spectroscopic techniques, including infrared, nuclear magnetic resonance, and single crystal X-ray diffraction Alotaibi et al., 2018. This approach underscores the importance of meticulous structural analysis in understanding the properties and potential applications of these compounds.
Biological Activities and Applications
Several studies have explored the antimicrobial, enzyme inhibitory, and sensor applications of hydrazide and Schiff base compounds. Kumar et al. (2011) synthesized a series of benzylidene hydrazides showing significant antimicrobial activity, revealing the influence of specific substituents on their biological effectiveness Kumar et al., 2011. Similarly, Sirajuddin et al. (2013) synthesized Schiff base compounds exhibiting remarkable antibacterial, antifungal, and antioxidant activities, alongside interaction with DNA, suggesting potential therapeutic applications Sirajuddin et al., 2013.
Furthermore, Hussain et al. (2018) developed a sensor probe based on methoxybenzylidenebenzenesulfonohydrazide for selective detection of gallium ions, demonstrating the versatility of these compounds in sensor technology Hussain et al., 2018.
properties
IUPAC Name |
N-[(E)-(3-methoxyphenyl)methylideneamino]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-20-15-9-5-8-14(10-15)12-17-18-16(19)11-13-6-3-2-4-7-13/h2-10,12H,11H2,1H3,(H,18,19)/b17-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZUPGLNVXGBDTK-SFQUDFHCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=NNC(=O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=N/NC(=O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(3-methoxybenzylidene)-2-phenylacetohydrazide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.